molecular formula C8H11ClN2 B13069357 4-Chloro-2-ethyl-5,6-dimethylpyrimidine

4-Chloro-2-ethyl-5,6-dimethylpyrimidine

Cat. No.: B13069357
M. Wt: 170.64 g/mol
InChI Key: SKTMSNOLDJGQOL-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine, ethyl, and methyl substituents on the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5,6-dimethylpyrimidine typically involves the chlorination of 2-ethyl-5,6-dimethylpyrimidine. One common method is the reaction of 2-ethyl-5,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Ethyl-5,6-dimethylpyrimidine+Cl2This compound\text{2-Ethyl-5,6-dimethylpyrimidine} + \text{Cl}_2 \rightarrow \text{this compound} 2-Ethyl-5,6-dimethylpyrimidine+Cl2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine derivatives with hydroxyl, aldehyde, or carboxyl groups.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-ethyl-5,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of enzymatic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine
  • 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine
  • 2-Amino-4-chloro-5,6-dimethylpyrimidine

Uniqueness

4-Chloro-2-ethyl-5,6-dimethylpyrimidine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-2-ethyl-5,6-dimethylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-4-7-10-6(3)5(2)8(9)11-7/h4H2,1-3H3

InChI Key

SKTMSNOLDJGQOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)C)C

Origin of Product

United States

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